molecular formula C11H16ClN3O B595606 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride CAS No. 1267093-87-7

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Cat. No. B595606
M. Wt: 241.719
InChI Key: GRUXDNFJXQHUDZ-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound used as a scientific research substrate . It has a molecular formula of C11H16N3OCl and a molecular weight of 243.72 g/mol . The compound is typically a solid and has a shelf life of two years when stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-(Morpholin-4-yl)benzene-1-carboximidamide is 1S/C11H15N3O/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a white to yellow solid . It has a purity

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis and anti-hyperglycemic evaluation of novel carboximidamides, including derivatives linked with a morpholine moiety. These compounds showed significant decreases in serum glucose levels and ameliorative effects against streptozotocin-induced pathological effects on blood glucose, liver, and kidney function, suggesting potential use as therapeutic agents in diabetes management (Moustafa et al., 2021).

Molecular Synthesis and Structure

  • Another research described the synthesis of morpholino-substituted cyclohexane- and cyclopentane-fused indole derivatives through the reaction of N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine with morpholines. These compounds have potential applications in creating complex molecular structures with specific biological activities (Borisov et al., 2007).

Antioxidant and Enzyme Inhibitory Activity

  • Benzimidazoles containing a morpholine skeleton were synthesized and evaluated for in vitro antioxidant activities and glucosidase inhibitory potential. Several compounds exhibited strong antioxidant activity and superior α-glucosidase inhibitory potential compared to the standard acarbose, highlighting their potential as therapeutic agents for oxidative stress-related diseases and diabetes (Özil et al., 2018).

Pharmacophore Development for PI3K-AKT-mTOR Pathway Inhibition

  • Research on the development of non-nitrogen containing morpholine isosteres for PI3K and PIKKs inhibition introduced a potent selective dual inhibitor of mTORC1 and mTORC2. This work underlines the significance of morpholine derivatives in designing inhibitors for critical signaling pathways involved in cancer (Hobbs et al., 2019).

Antimicrobial Activity

  • Synthesis and evaluation of antibacterial activity of aminoalkanols hydrochlorides containing a morpholine moiety were undertaken, demonstrating the potential for discovering new antibacterial agents within this chemical class (Isakhanyan et al., 2014).

Antifungal Activity

  • A study on the synthesis of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties reported compounds with higher antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum than carbendazim, a standard antifungal agent. This highlights the role of morpholine derivatives in developing new antifungal treatments (Qu et al., 2015).

properties

IUPAC Name

4-morpholin-4-ylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXDNFJXQHUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720995
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

CAS RN

1267093-87-7
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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